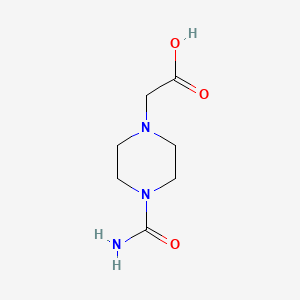

(4-Carbamoylpiperazin-1-yl)acetic acid

Description

Contextualization of Piperazine (B1678402) and Carboxamide Motifs in Organic Synthesis

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs. nih.gov The presence of the two nitrogen atoms imparts unique properties, such as enhanced water solubility, bioavailability, and the ability to serve as hydrogen bond donors and acceptors, which can improve a drug's pharmacokinetic and pharmacodynamic profile. nih.govnih.gov Piperazine derivatives are integral to drugs across numerous therapeutic areas, including antipsychotics, antidepressants, and anti-cancer agents, highlighting the ring's versatility in molecular design. nbinno.comresearchgate.net

Similarly, the carboxamide functional group (-CONH₂) is a privileged pharmacophore frequently found in pharmaceuticals. nih.gov Its significance lies in its robust binding capabilities, which often surpass those of traditional amide bonds, contributing to a wide range of pharmacological activities. nih.govresearchgate.net Carboxamides are crucial in peptide and protein chemistry and are used as key building blocks in the synthesis of complex molecules due to their stability and capacity for hydrogen bonding, which can enhance target affinity. nih.govjocpr.com The combination of piperazine and carboxamide motifs, as seen in piperazine-1-carboxamidine derivatives, has been explored for developing new antifungal agents. nih.gov

Overview of Acetic Acid Derivatives in Synthetic and Medicinal Chemistry Research

Acetic acid (CH₃COOH) is a fundamental building block in organic synthesis, and its derivatives are ubiquitous in both industrial and research settings. wikipedia.orgosha.gov These derivatives are formed by modifying the carboxyl group, leading to compounds like esters, anhydrides, and amides, each with distinct properties and applications. knowde.com In the pharmaceutical industry, acetic acid and its derivatives are used as solvents, reagents, and starting materials for the synthesis of active pharmaceutical ingredients (APIs). knowde.comcoherentmarketinsights.com For instance, acetic anhydride (B1165640) is essential for producing acetylsalicylic acid (aspirin), while ethyl acetate (B1210297) is a common solvent in drug formulations. coherentmarketinsights.comchemicals.co.uk The acetic acid moiety can be strategically incorporated into larger molecules to act as a linker, modulate solubility, or interact with biological targets, making its derivatives indispensable tools in medicinal chemistry. coherentmarketinsights.com

Structural Significance of the (4-Carbamoylpiperazin-1-yl)acetic acid Scaffold in Organic Chemistry

The scaffold of this compound is a deliberate combination of the three aforementioned motifs, creating a molecule with significant potential as a chemical intermediate. The structure features:

A central piperazine ring , which provides a conformationally constrained yet versatile core. Its two nitrogen atoms allow for disubstitution, enabling one to act as an anchor for the carboxamide group and the other for the acetic acid side chain. This setup is crucial for orienting functional groups in three-dimensional space.

A carboxamide group at the N4 position. This group can participate in hydrogen bonding, a key interaction for molecular recognition at biological targets. It also influences the electronic properties and solubility of the molecule.

An acetic acid group at the N1 position. This carboxylic acid function provides a reactive handle for further chemical modifications, such as amide bond formation, allowing the scaffold to be readily incorporated into larger, more complex molecular designs. It also introduces an acidic center, which can be critical for solubility and pharmacokinetic properties.

This trifunctional arrangement makes this compound a versatile building block for creating libraries of compounds in drug discovery programs. guidechem.com It offers a pre-organized framework that medicinal chemists can elaborate upon to explore structure-activity relationships.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 701291-01-2 |

| Molecular Formula | C₇H₁₃N₃O₃ |

| Molecular Weight | 187.196 g/mol |

| Density | 1.344 g/cm³ |

| Boiling Point | 380.8°C at 760 mmHg |

| Flash Point | 184.1°C |

Data sourced from Guidechem. guidechem.com

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape for this compound is primarily defined by its role as a chemical intermediate and building block in organic synthesis, particularly for pharmaceutical applications. guidechem.comprocesspointchem.com It is commercially available from various chemical suppliers, indicating its utility in research and development settings. guidechem.com

However, a significant knowledge gap exists in the public domain regarding the specific biological activities or direct therapeutic applications of this compound itself. The available literature and chemical databases predominantly classify it as a reagent or intermediate used for the synthesis of other, more complex and often proprietary, compounds. There is a notable lack of published studies detailing its pharmacological profile, mechanism of action, or efficacy in any disease models. This suggests that its value is currently realized "upstream" in the drug discovery pipeline rather than as a final drug product. Future research could focus on exploring any intrinsic biological properties of this scaffold or on documenting its application in the synthesis of specific, named therapeutic agents to fill this gap.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetic acid |

| Acetic anhydride |

| Acetylsalicylic acid |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-carbamoylpiperazin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O3/c8-7(13)10-3-1-9(2-4-10)5-6(11)12/h1-5H2,(H2,8,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLQMQPOLSDSKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50990361 | |

| Record name | {4-[Hydroxy(imino)methyl]piperazin-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50990361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701291-01-2 | |

| Record name | {4-[Hydroxy(imino)methyl]piperazin-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50990361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 4 Carbamoylpiperazin 1 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The predicted ¹H NMR spectrum of (4-Carbamoylpiperazin-1-yl)acetic acid is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl and carboxylic acid groups.

The protons of the methylene group in the acetic acid moiety (-CH₂COOH) are anticipated to appear as a singlet, integrating to two protons. Its chemical shift would likely be in the range of 3.0-3.5 ppm, shifted downfield due to the deshielding effect of the adjacent carboxylic acid and the nitrogen atom of the piperazine (B1678402) ring.

The piperazine ring contains two sets of chemically non-equivalent methylene protons. The four protons on the carbons adjacent to the acetic acid nitrogen (positions 2 and 6) would likely appear as a multiplet around 2.6-2.9 ppm. The other four protons on the carbons adjacent to the carbamoyl (B1232498) nitrogen (positions 3 and 5) are expected to be shifted further downfield, appearing as a multiplet in the region of 3.2-3.6 ppm, due to the stronger electron-withdrawing nature of the carbamoyl group.

The protons of the carbamoyl group (-CONH₂) are expected to produce a broad singlet, integrating to two protons, typically in the range of 5.5-7.5 ppm. The broadness of this signal is a result of quadrupole broadening from the nitrogen atom and potential hydrogen bonding. The acidic proton of the carboxylic acid group (-COOH) would likely appear as a very broad singlet at a chemical shift greater than 10 ppm, and its position can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₂- (piperazine, adjacent to N-CH₂COOH) | 2.6 - 2.9 | t | 4H |

| -CH₂- (piperazine, adjacent to N-CONH₂) | 3.2 - 3.6 | t | 4H |

| -CH₂- (acetic acid) | 3.1 - 3.3 | s | 2H |

| -NH₂ (carbamoyl) | 5.5 - 7.5 | br s | 2H |

Note: Predicted values are based on standard chemical shift ranges and substituent effects. Actual experimental values may vary.

The predicted ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule.

The carbonyl carbon of the carboxylic acid group (-COOH) is expected to have the highest chemical shift, typically in the range of 170-180 ppm. The carbonyl carbon of the carbamoyl group (-CONH₂) is also expected to be in a similar downfield region, around 160-170 ppm.

The methylene carbon of the acetic acid moiety (-CH₂COOH) would likely appear in the range of 55-65 ppm. The two non-equivalent sets of methylene carbons in the piperazine ring are expected to have distinct chemical shifts. The carbons adjacent to the acetic acid nitrogen (C2 and C6) are predicted to be around 50-55 ppm, while the carbons adjacent to the carbamoyl nitrogen (C3 and C5) would likely be in a slightly different region, around 40-45 ppm, influenced by the different electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic Acid) | 170 - 180 |

| C=O (Carbamoyl) | 160 - 170 |

| -CH₂- (Acetic Acid) | 55 - 65 |

| -CH₂- (Piperazine, adjacent to N-CH₂COOH) | 50 - 55 |

Note: Predicted values are based on standard chemical shift ranges and substituent effects. Actual experimental values may vary.

To definitively assign the proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For this compound, this would primarily show correlations between the geminal and vicinal protons within the piperazine ring, helping to trace the spin systems and confirm the connectivity of the piperazine backbone.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal by linking it to its attached proton(s). For example, the signal for the acetic acid methylene protons would correlate with the corresponding methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different functional groups. Key HMBC correlations would be expected between the acetic acid methylene protons and the adjacent piperazine carbons, as well as the carboxylic acid carbonyl carbon. Similarly, correlations between the piperazine protons and the carbamoyl carbonyl carbon would confirm the attachment of the carbamoyl group.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

O-H Stretch: A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding.

N-H Stretch: The carbamoyl group should exhibit two distinct N-H stretching bands in the region of 3100-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amide.

C-H Stretch: C-H stretching vibrations for the methylene groups of the piperazine ring and the acetic acid moiety are expected in the 2850-3000 cm⁻¹ region.

C=O Stretch: Two strong carbonyl stretching bands are predicted. The carboxylic acid C=O stretch is expected around 1700-1725 cm⁻¹, while the amide C=O stretch (Amide I band) should appear at a lower wavenumber, typically in the range of 1640-1680 cm⁻¹.

N-H Bend: The N-H bending vibration of the primary amide (Amide II band) is expected around 1600-1650 cm⁻¹.

C-N Stretch: C-N stretching vibrations from the piperazine ring and the amide group would likely appear in the fingerprint region, between 1000-1350 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Amide | N-H Stretch | 3100 - 3500 | Medium (two bands) |

| Alkane | C-H Stretch | 2850 - 3000 | Medium |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |

| Amide | C=O Stretch (Amide I) | 1640 - 1680 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. The calculated exact mass of this compound (C₇H₁₃N₃O₃) is 187.0957 g/mol . An HRMS experiment would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, confirming the molecular formula.

In addition to the molecular ion peak, mass spectrometry can reveal characteristic fragmentation patterns upon ionization. For this compound, common fragmentation pathways could include:

Loss of the carboxylic acid group (-COOH, 45 Da) or carbon dioxide (-CO₂, 44 Da).

Cleavage of the acetic acid side chain, leading to a fragment corresponding to the carbamoylpiperazine moiety.

Fragmentation of the piperazine ring itself, which can occur through various ring-opening mechanisms.

Loss of the carbamoyl group (-CONH₂, 44 Da) or isocyanic acid (-HNCO, 43 Da).

Analysis of these fragmentation patterns would provide further corroboration of the proposed structure.

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

While no experimental crystal structure is currently available for this compound, general principles of molecular conformation and packing can be inferred from studies on similar piperazine derivatives.

In the solid state, the piperazine ring typically adopts a chair conformation, which is its most stable arrangement. The substituents on the nitrogen atoms, the acetic acid and carbamoyl groups, would likely occupy equatorial positions to minimize steric hindrance.

The presence of both hydrogen bond donors (the carboxylic acid -OH and the amide -NH₂) and acceptors (the carbonyl oxygens and the tertiary amine nitrogens) suggests that the crystal packing would be dominated by an extensive network of intermolecular hydrogen bonds. These interactions would likely involve the formation of dimers through the carboxylic acid groups, a common motif for carboxylic acids in the solid state. Additionally, hydrogen bonds between the amide N-H protons and the carbonyl oxygens of neighboring molecules would contribute to a stable, three-dimensional crystal lattice. The specific packing arrangement would determine the crystal system and space group of the solid.

Derivatization and Structure Activity Relationship Sar Studies of 4 Carbamoylpiperazin 1 Yl Acetic Acid Analogues

Rational Design Principles for Novel (4-Carbamoylpiperazin-1-yl)acetic acid Derivatives

The design of new derivatives of this compound is founded on rational principles aimed at enhancing desired pharmacological effects. A primary strategy involves using computational models and quantitative structure-activity relationship (QSAR) studies to predict how structural modifications will affect biological activity. This approach allows for the prioritization of synthetic targets that are most likely to exhibit improved potency and selectivity.

Another key principle is scaffold hopping, where the core piperazine (B1678402) structure is maintained, but its substituents are varied based on known pharmacophores from other active molecules. For instance, incorporating aromatic or heterocyclic rings known to interact with specific receptor sites can guide the design of new analogues. The piperazine moiety itself is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in bioactive compounds due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for arranging pharmacophoric groups in the correct three-dimensional orientation. mdpi.com By analyzing the binding modes of existing ligands, new derivatives can be designed to optimize interactions with the target, such as enhancing hydrogen bonding or hydrophobic interactions.

Systematic Chemical Modification and Analog Synthesis to Probe Pharmacophores

To understand the key chemical features (pharmacophores) responsible for the biological activity of this compound, systematic chemical modifications are undertaken. The piperazine ring, with its two nitrogen atoms, offers facile points for derivatization. nih.gov Synthetic strategies commonly involve:

N-Arylation/N-Alkylation: The secondary amine of a piperazine precursor can be reacted with various aryl halides or alkyl halides to introduce a wide range of substituents.

Acylation and Sulfonylation: The nitrogen atoms can be acylated or sulfonylated to introduce different amide or sulfonamide groups, altering the electronic and steric properties of the molecule.

Amide Coupling: The acetic acid moiety can be coupled with different amines to form amides, or the carbamoyl (B1232498) group can be synthesized from a carboxylic acid precursor, allowing for diverse modifications at these positions.

These synthetic routes enable the creation of a focused library of compounds where each of the three main components—the piperazine ring, the carbamoyl group, and the acetic acid side chain—is systematically altered. By testing the biological activity of each analogue, researchers can map the specific roles of each functional group, thereby defining the essential pharmacophore required for activity. For example, replacing the piperazine ring with other heterocycles like morpholine (B109124) or pyrrolidine (B122466) has been shown in some molecular contexts to cause a noticeable decrease in activity, highlighting the importance of the piperazine scaffold itself. nih.gov

Elucidation of Structure-Activity Relationships within Analogous Series

Substitutions on the piperazine ring or on aryl groups attached to it can profoundly influence molecular activity. SAR studies have revealed that both the position and the electronic nature of substituents are critical. For some classes of arylpiperazines, substituents at the ortho- and meta-positions of the aryl ring have a more significant impact on activity than those at the para-position. For example, in certain series of dopamine (B1211576) receptor ligands, a 2-methoxyphenyl or 2,3-dichlorophenyl substituent on the piperazine ring enhances affinity for the D3 receptor. acs.org Conversely, bulky groups can sometimes lead to a significant reduction in affinity. acs.org These findings suggest that the piperazine ring and its substituents are crucial for orienting the molecule within the receptor binding pocket. acs.org

| Modification Type | Substituent/Position | Observed Effect on Activity |

| Aryl Substitution | 2-Methoxyphenyl | ~3-fold enhancement in D3 receptor affinity. acs.org |

| Aryl Substitution | 2,3-Dichlorophenyl | Subnanomolar D3 receptor affinity achieved. acs.org |

| Aryl Substitution | 3-Trifluoromethyl | Increased D3 receptor affinity without affecting D2 affinity, improving selectivity. acs.org |

| Heterocyclic Replacement | Piperidine (B6355638) replacing Piperazine | Can be a critical structural element for dual H3/σ1 receptor activity. acs.org |

| Direct C-H Substitution | Introduction of substituents at C3 | Can lead to strong interactions with various CNS receptors. researchgate.net |

This table is generated based on data from analogous piperazine-containing series and is for illustrative purposes.

The carbamoyl group (-CONH₂) is a key functional group capable of acting as both a hydrogen bond donor and acceptor. Its modification can significantly alter a molecule's interaction with its biological target. The carbamate (B1207046) group, which is structurally related, is a key motif in many drugs and is known for its chemical stability and ability to participate in hydrogen bonding. researchgate.netnih.gov Modifying the carbamoyl group, for example, by N-alkylation or N-arylation to form secondary or tertiary amides, can modulate lipophilicity, steric profile, and hydrogen bonding capacity.

Studies on related compounds have shown that the amide/carbamoyl linker can be critical for high-affinity binding and receptor selectivity. nih.gov For instance, replacing a carboxamide with a tertiary methyleneamine has been shown to dramatically reduce D3 receptor selectivity, indicating the necessity of the amide's specific hydrogen bonding capabilities. nih.gov

| Modification Type | Resulting Functional Group | Potential Impact on Biological Interaction |

| N-Alkylation | Secondary Amide (-CONHR) | Increases lipophilicity; alters H-bond donor capacity. |

| N-Arylation | Aryl Amide (-CONHAr) | Introduces potential for π-π stacking interactions; increases steric bulk. |

| Bioisosteric Replacement | Tetrazole, Carboxylic Acid | Changes acidity and H-bonding pattern; may alter receptor engagement. |

| Conversion to Carbamate | Carbamate (-NHCOOR) | Improves metabolic stability and membrane permeability. acs.org |

This table illustrates potential modifications and their generally understood effects in medicinal chemistry.

The acetic acid moiety provides a crucial acidic center, likely involved in ionic interactions with positively charged residues (e.g., lysine (B10760008) or arginine) in a receptor binding site. Variations to this part of the molecule are critical for optimizing this interaction. SAR studies on related structures have explored several modifications:

Chain Length: Altering the alkyl chain length (e.g., to propionic or butyric acid) can change the distance between the acidic group and the piperazine core, which can be critical for optimal receptor fit.

Esterification: Converting the carboxylic acid to an ester removes the negative charge and increases lipophilicity. This can be useful for creating prodrugs that improve membrane permeability, though it typically abolishes the direct ionic interaction. researchgate.netnih.gov

Amidation: Converting the acid to an amide introduces different hydrogen bonding patterns and removes the acidic nature.

These modifications help to determine the optimal spatial arrangement and physicochemical properties of this moiety for effective receptor binding.

| Modification Type | Resulting Moiety | Potential Impact on Receptor Binding |

| Chain Elongation | Propionic acid, Butyric acid | Alters the position of the acidic head for ionic interactions. |

| Chain Branching | α-Methyl acetic acid | Introduces steric bulk, potentially enhancing selectivity. |

| Esterification | Methyl or Ethyl Ester | Increases lipophilicity; removes ionic interaction point; may create a prodrug. researchgate.net |

| Amidation | Primary or Secondary Amide | Replaces ionic interaction with hydrogen bonding potential. |

This table illustrates potential modifications and their generally understood effects on receptor binding.

Conformational Analysis and its Correlation with Molecular Activity of Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. The piperazine ring typically adopts a stable chair conformation, but the presence of bulky substituents and the nature of the linkages can influence this structure. nih.govrsc.org Conformational analysis of this compound derivatives is crucial for understanding how they fit into a receptor's binding site. nih.gov

Techniques such as NMR spectroscopy and X-ray crystallography are used to determine the preferred conformations in solution and solid states. rsc.org Computational modeling is also employed to predict low-energy conformations and to simulate the docking of these conformations into a model of the biological target. Studies on N-acylated piperazines have shown that restricted rotation around the amide C-N bond can lead to the existence of distinct conformers at room temperature, which can have different biological activities. nih.govrsc.org By analyzing the bioactive conformations of highly active derivatives, a pharmacophore model can be constructed. nih.gov This model defines the crucial 3D arrangement of functional groups required for activity and serves as a valuable tool for the design of new, more potent analogues. nih.gov

Computational Chemistry and Theoretical Studies of 4 Carbamoylpiperazin 1 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of (4-Carbamoylpiperazin-1-yl)acetic acid. These calculations can predict the molecule's geometry, orbital energies, and charge distribution, which are crucial for understanding its reactivity.

Key electronic properties that can be calculated include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. The Molecular Electrostatic Potential (MEP) map can also be generated, which illustrates the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and carbamoyl (B1232498) groups, and positive potential near the hydrogen atoms of the amine and acid groups.

Furthermore, quantum calculations can predict spectroscopic properties. For instance, vibrational frequencies can be computed and compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. Theoretical predictions of nuclear magnetic resonance (NMR) chemical shifts are also valuable for structural elucidation.

Molecular Dynamics Simulations for Conformational Ensemble and Solvent Interactions

While quantum calculations provide insight into a static molecule, this compound is flexible and exists in a dynamic state, particularly in solution. Molecular Dynamics (MD) simulations are employed to study this behavior over time. researchgate.net

MD simulations model the movements of atoms in the molecule and surrounding solvent molecules (typically water) by solving Newton's equations of motion. This allows for the exploration of the compound's conformational landscape, identifying the most stable three-dimensional shapes (conformers) and the energy barriers between them. The piperazine (B1678402) ring can adopt different conformations, such as chair and boat forms, and the simulation can reveal their relative populations and interchange rates.

These simulations are also critical for understanding how the molecule interacts with its environment. By simulating this compound in a box of water, one can analyze the formation and dynamics of hydrogen bonds between the molecule's polar groups (the carboxylic acid, amide, and piperazine nitrogens) and water molecules. This information is vital for predicting its solubility and how it might interact with biological macromolecules. nih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Example Setting | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM | Describes the potential energy of the system |

| Solvent Model | TIP3P Water | Simulates an aqueous environment |

| System Size | ~10,000 atoms | Ensures sufficient solvent molecules |

| Simulation Time | 100 nanoseconds | Allows for adequate sampling of molecular motion |

| Temperature | 300 K | Simulates physiological conditions |

Reaction Mechanism Elucidation for Synthetic Pathways and Chemical Transformations

Computational chemistry can be used to investigate the mechanisms of chemical reactions, providing a detailed picture of how reactants are converted into products. For the synthesis of this compound, theoretical calculations can map out the entire reaction pathway. nih.gov

By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. The highest point on this surface, the transition state, determines the activation energy, which is the primary factor controlling the reaction rate. Computational elucidation can help optimize reaction conditions (like temperature and pressure) by identifying the most energy-efficient pathway. For example, modeling the reaction of a piperazine precursor with an acetic acid derivative would reveal the precise bond-forming and bond-breaking steps involved.

In some synthetic routes, acetic acid might not only be a reagent but also a catalyst. rsc.org Computational studies are particularly useful for uncovering the role of a catalyst. Acetic acid can act as a proton shuttle, facilitating proton transfers that might otherwise have high energy barriers. Theoretical models can show how an acetic acid molecule interacts with reactants, stabilizes a transition state through hydrogen bonding, and then dissociates, regenerated and ready to participate in another catalytic cycle. This level of mechanistic detail is often difficult to obtain through experimental means alone. researchgate.net

Ligand-Based and Structure-Based Computational Design Approaches

In the context of drug discovery, this compound can be considered a starting point or a fragment for designing more potent and specific molecules. Computational design approaches are central to this process.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. nih.govmdpi.com If this compound is known to have some biological activity, virtual screening can be used to find derivatives with improved properties.

A virtual library can be created by computationally modifying the parent molecule's structure—for example, by adding different chemical groups to the piperazine ring or modifying the carbamoyl group. These derivatives are then computationally "docked" into the binding site of the target protein. Docking algorithms predict the preferred orientation of the molecule in the binding site and estimate the binding affinity. nih.gov Compounds with the best predicted scores can then be synthesized and tested experimentally, dramatically accelerating the drug discovery process. This process is also crucial for lead optimization, where initial "hits" are refined to improve potency and reduce potential side effects.

Pharmacophore modeling is another powerful tool in computational drug design. nih.gov A pharmacophore is an abstract representation of the essential molecular features necessary for a molecule to interact with a specific biological target. nih.gov For this compound, a pharmacophore model would identify key features such as hydrogen bond donors (the N-H of the amide, the O-H of the acid), hydrogen bond acceptors (the oxygen atoms), and potentially hydrophobic regions.

Once a pharmacophore model is developed, it can be used as a 3D query to search databases of known compounds to find other molecules that have the same spatial arrangement of features, even if their chemical structures are different. This can lead to the discovery of new chemical scaffolds with similar biological activity. Furthermore, if the biological target is unknown, this pharmacophore can be used to screen against databases of protein structures to identify potential targets that have binding sites complementary to the pharmacophore model.

Table 3: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Potential Location on Molecule |

|---|---|

| Hydrogen Bond Donor | N-H of the carbamoyl group; O-H of the carboxylic acid |

| Hydrogen Bond Acceptor | C=O of the carbamoyl group; C=O and O-H of the carboxylic acid |

| Positive Ionizable | Piperazine nitrogen |

Exploration of Biochemical and Molecular Interactions of 4 Carbamoylpiperazin 1 Yl Acetic Acid Derivatives

In vitro Mechanistic Studies of Target Engagement and Molecular Modulation

Experimental in vitro studies are essential to validate the predictions from molecular docking and to quantify the biological activity of these compounds. Various assays have been employed to confirm target engagement and understand the molecular modulation caused by derivatives of (4-Carbamoylpiperazin-1-yl)acetic acid.

DNA Gyrase Inhibition: The inhibitory activity of ciprofloxacin hybrids against S. aureus DNA gyrase has been confirmed through catalytic activity assays. These studies yielded IC50 values for the most potent compounds in the low micromolar to nanomolar range, confirming that modifications to the piperazine (B1678402) ring can produce potent enzyme inhibitors. nih.gov

β-catenin/BCL9 Disruption: The ability of 1,4-dibenzoylpiperazines and related compounds to disrupt the β-catenin/BCL9 PPI was quantified using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay). This assay measures the proximity of biotinylated-β-catenin and GST-BCL9 proteins. Inhibitors compete with BCL9 for binding to β-catenin, leading to a decrease in the AlphaScreen signal. Potent inhibitors from these studies exhibited Ki values in the low micromolar range. nih.gov For example, the optimized 2-(3-(3-carbamoylpiperidin-1-yl)phenoxy)acetic acid derivative, CPPAA-30, showed a Ki of 3.6 μM for disrupting the β-catenin/BCL9 interaction. nih.gov

Tankyrase Inhibition: The inhibitory activity of novel compounds against tankyrase was determined by measuring the enzyme's activity in an immunochemical assay. This method detects the accumulation of poly(ADP-ribose) (PAR), the product of the enzymatic reaction. Active compounds were shown to significantly reduce or eliminate the formation of PAR. nih.gov

IRAK4 Inhibition: The potency of IRAK4 inhibitors has been characterized by determining their pIC50 values in enzymatic assays, providing a quantitative measure of their inhibitory strength. nih.gov

Aldose Reductase Inhibition: The inhibitory effect of 2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acid on aldose reductase was demonstrated through in vitro enzyme kinetics, which determined its inhibition constant (KI) to be 61.20 ± 10.18 nM. nih.gov

Smoothened Antagonism: The mechanism of SMO antagonists containing a piperazine ring was confirmed through cell-based assays. For instance, compound 4s was shown to inhibit cell growth, induce apoptosis, and cause downregulation of HH target genes PTCH and GLI1. Its direct binding to the SMO receptor was confirmed in BODIPY-cyclopamine displacement assays. nih.gov

Investigation of Biochemical Pathways Influenced by this compound Derivatives (e.g., signaling cascades)

Research into the biochemical influence of derivatives of this compound has pointed towards their activity as ligands for specific neurotransmitter receptors. One key area of investigation has been their interaction with the serotonin receptor system, particularly the 5-hydroxytryptamine-1A (5-HT1A) receptor, which is a member of the GPCR family.

A series of N-{4-[4-(aryl) piperazin-1-yl]-phenyl}-amine derivatives, which incorporate a terminal carbamoyl (B1232498) fragment similar to the structure of this compound, have been synthesized and evaluated for their potential as 5-HT1A receptor ligands. nih.gov Molecular modeling studies of these derivatives have shed light on the specific interactions that govern their binding to the receptor.

Key interactions identified between a potent derivative and the 5-HT1A receptor include:

An ionic hydrogen bond formed between the protonated amine of the piperazine ring and the negatively charged Asp116 residue located in the third transmembrane helix (TM3) of the receptor. nih.gov

Interaction of the carbamoyl moiety with Asn386 and Tyr390 residues in the seventh transmembrane helix (TM7). nih.gov

A CH-π interaction between the aryl group of the derivative and the Phe362 residue of the receptor. nih.gov

These interactions are crucial for the recognition and binding of the ligands to the 5-HT1A receptor. The high affinity of certain derivatives for this receptor was confirmed through radioligand binding studies. nih.gov For instance, one of the most promising compounds from the series demonstrated a very high affinity with a Ki value of 0.018 nM. nih.gov

The binding of these derivatives to the 5-HT1A receptor suggests their potential to modulate downstream signaling cascades. As the 5-HT1A receptor is a Gi/o-coupled GPCR, its activation typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This can subsequently influence the activity of protein kinase A (PKA) and other downstream effectors, leading to various cellular responses.

The in vivo pharmacological testing of a high-affinity derivative in animal models demonstrated effects consistent with the modulation of the serotonergic system, further supporting the proposed mechanism of action through the 5-HT1A receptor signaling pathway. nih.gov

Table of Investigated Derivatives and Their Receptor Affinity

| Compound ID | Modification | Target Receptor | Affinity (Ki) |

| Derivative 19 | N-{4-[4-(aryl) piperazin-1-yl]-phenyl}-amine with terminal carbamoyl fragment | 5-HT1A | 0.018 nM nih.gov |

This table is generated based on the available data for a representative derivative.

It is important to note that while this research provides valuable insights into the potential biochemical pathways influenced by derivatives of this compound, further studies are needed to fully elucidate the complete signaling cascade and to investigate the effects of the parent compound itself.

Future Directions and Emerging Research Avenues for 4 Carbamoylpiperazin 1 Yl Acetic Acid

Development of Novel Synthetic Routes for Enhanced Efficiency and Sustainability

The future synthesis of (4-Carbamoylpiperazin-1-yl)acetic acid and its analogues is poised to move beyond traditional methods, embracing principles of green chemistry and process intensification for greater efficiency and environmental sustainability.

Green Chemistry Approaches: Future synthetic strategies will likely focus on minimizing waste and the use of hazardous reagents. This includes the exploration of solvent-free reaction conditions or the use of greener solvents like water or supercritical fluids. Palladium-catalyzed methodologies under aerobic and solvent-free conditions have already shown promise for the synthesis of arylpiperazines, offering a rapid and eco-friendly alternative to traditional methods. medchemexpress.com Such approaches could be adapted for the synthesis of this compound, potentially reducing reaction times and simplifying purification processes.

Flow Chemistry and Continuous Manufacturing: The transition from batch to continuous flow manufacturing presents a significant opportunity for the synthesis of piperazine (B1678402) derivatives. researchgate.net Flow chemistry offers enhanced control over reaction parameters, improved safety, and the potential for seamless integration of reaction and purification steps. researchgate.net The application of flow reactors, including micro-capillary reactors, can lead to higher yields and purity for monosubstituted piperazine derivatives, a methodology directly applicable to the production of this compound. rsc.org

Photoredox and Biocatalysis: Visible-light photoredox catalysis has emerged as a powerful and mild tool for the C-H functionalization of piperazines, allowing for the introduction of diverse substituents onto the piperazine core. rsc.orgmdpi.com This strategy could be employed to create novel derivatives of this compound with unique functionalities. Furthermore, biocatalysis, utilizing enzymes like lipases, offers a highly selective and environmentally benign route for the synthesis of chiral piperidine (B6355638) and potentially piperazine derivatives, an avenue that remains largely unexplored for this specific compound. nih.gov

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Green Chemistry | Reduced waste, use of non-toxic solvents, improved safety profile. |

| Flow Chemistry | Enhanced reaction control, higher yields, scalability, process safety. |

| Photoredox Catalysis | Mild reaction conditions, access to novel derivatives through C-H functionalization. |

| Biocatalysis | High stereoselectivity, environmentally friendly, use of renewable resources. |

Advanced Spectroscopic Characterization of Complex this compound Derivatives

As more complex analogues of this compound are synthesized, advanced spectroscopic techniques will be crucial for their unambiguous structural elucidation and the study of their conformational dynamics.

Multi-dimensional and Dynamic NMR Spectroscopy: While standard 1D NMR provides basic structural information, multi-dimensional techniques like COSY, HSQC, and HMBC are indispensable for confirming the connectivity of complex derivatives. Dynamic NMR (DNMR) spectroscopy is particularly valuable for studying the conformational behavior of piperazine rings, which can exist in different chair and boat conformations. encyclopedia.pubscbt.com For acyl-functionalized piperazines, DNMR can be used to determine the energy barriers for ring inversion and amide bond rotation, providing insights into the molecule's dynamic behavior in solution. encyclopedia.pub

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS): HRMS is essential for confirming the elemental composition of novel derivatives with high accuracy. researchgate.net Tandem mass spectrometry (MS/MS) provides valuable structural information by analyzing the fragmentation patterns of the parent ion, which can help to elucidate the structure of unknown metabolites or degradation products. nih.gov The fragmentation pathways of piperazine-containing ligands can be influenced by the presence of metal ions, providing clues about metal-binding sites. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. rsc.org For complex derivatives of this compound, X-ray crystallography can confirm stereochemistry, reveal intramolecular interactions, and provide insights into crystal packing. This information is invaluable for understanding structure-activity relationships and for computational modeling studies.

Computational Spectroscopy: The integration of computational methods, such as Density Functional Theory (DFT), with experimental spectroscopy is becoming increasingly powerful. mdpi.comsigmaaldrich.com DFT calculations can predict spectroscopic properties like NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis), aiding in the interpretation of experimental spectra. mdpi.commdpi.com This synergy between theory and experiment is particularly useful for distinguishing between closely related isomers and understanding the electronic structure of novel compounds. mdpi.com

| Spectroscopic Technique | Application for this compound Derivatives |

| Multi-dimensional NMR | Unambiguous assignment of proton and carbon signals in complex structures. |

| Dynamic NMR | Study of conformational isomers and determination of rotational energy barriers. |

| HRMS and MS/MS | Accurate mass determination and structural elucidation through fragmentation analysis. |

| X-ray Crystallography | Definitive determination of 3D structure, stereochemistry, and intermolecular interactions. |

| Computational Spectroscopy | Prediction and interpretation of spectroscopic data, understanding of electronic properties. |

Integration of Artificial Intelligence and Machine Learning in Rational Design of this compound Analogues

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the rational design of novel analogues of this compound, accelerating the discovery of compounds with optimized properties.

Generative Models for de Novo Design: AI-powered generative models can design novel molecular structures from the ground up, ensuring they possess desired chemical properties while minimizing potential off-target effects. nih.gov By learning from vast datasets of known bioactive molecules, these models can propose innovative analogues of this compound with enhanced target affinity and selectivity.

Predictive Modeling for Pharmacokinetics and Toxicity: A significant hurdle in drug development is the high failure rate of candidates due to poor pharmacokinetic profiles or unforeseen toxicity. Machine learning models can predict these properties in silico, allowing for the early-stage filtering of unpromising candidates. mdpi.com This predictive capability will enable the design of this compound analogues with improved absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By applying machine learning algorithms to QSAR, researchers can build robust models that predict the activity of newly designed analogues of this compound, thereby guiding the synthetic efforts towards more potent compounds.

Exploration of Undiscovered Biological Targets and Mechanisms for this compound Analogues

The therapeutic potential of this compound analogues may extend beyond their currently known targets. Modern computational and experimental approaches can unveil novel biological interactions and mechanisms of action.

In Silico Target Prediction: Computational methods, including those based on machine learning and chemical similarity, can screen large databases of protein structures to identify potential new biological targets for a given small molecule. rsc.org These in silico predictions can generate hypotheses about the mechanism of action of this compound analogues, which can then be validated experimentally. Several databases, such as DrugBank and BindingDB, provide extensive information on known drug-target interactions that can be leveraged for these predictive models. medchemexpress.comsigmaaldrich.com

Chemoproteomics and Activity-Based Protein Profiling (ABPP): Chemoproteomics techniques, such as ABPP, utilize chemical probes to identify the protein targets of a small molecule directly in a complex biological system. By designing a probe based on the this compound scaffold, researchers could potentially "fish out" its interacting proteins from cell lysates, revealing previously unknown biological targets.

Phenotypic Screening and High-Content Imaging: Phenotypic screening involves testing compounds in cell-based assays to identify those that produce a desired biological effect, without prior knowledge of the molecular target. High-content imaging can provide detailed information about the cellular changes induced by a compound, offering clues about its mechanism of action. This approach could uncover unexpected therapeutic applications for analogues of this compound.

Application of this compound and its Derivatives in Chemical Biology Tools and Research Reagents

The versatile structure of this compound makes it an attractive scaffold for the development of chemical biology tools to probe and manipulate biological systems.

Fluorescent Probes and Imaging Agents: The piperazine moiety has been successfully incorporated into fluorescent probes for detecting biologically important species such as hydrogen sulfide (B99878) and for monitoring pH changes in organelles like lysosomes and mitochondria. rsc.orgrsc.orgacs.org By conjugating a fluorophore to the this compound scaffold, it may be possible to develop novel probes for bioimaging applications. mdpi.com For example, piperazine-based PET imaging probes have been developed for visualizing fibroblast activation protein in tumors. nih.gov

Affinity-Based Probes and Ligands for Affinity Chromatography: Derivatives of this compound can be functionalized with reactive groups or affinity tags to create chemical probes for identifying and isolating binding partners. Immobilizing these derivatives on a solid support would enable their use in affinity chromatography to purify specific proteins or protein complexes from biological samples. rsc.org

Building Blocks for Combinatorial Chemistry: The piperazine core of this compound serves as a versatile scaffold that can be readily functionalized at multiple positions. This makes it an ideal building block for the construction of combinatorial libraries of small molecules for high-throughput screening against a wide range of biological targets.

| Application Area | Potential Use of this compound Derivatives |

| Bioimaging | Development of fluorescent probes for detecting specific analytes or imaging cellular processes. |

| Target Identification | Creation of affinity-based probes for isolating and identifying protein binding partners. |

| Drug Discovery | Use as a scaffold for generating diverse chemical libraries for high-throughput screening. |

| Diagnostics | Design of PET tracers or other imaging agents for disease diagnosis. |

Q & A

Q. What are the common synthetic routes for (4-Carbamoylpiperazin-1-yl)acetic acid in laboratory settings?

The compound is typically synthesized via carbamoylation of piperazine derivatives followed by acetic acid coupling. A stepwise approach involves reacting piperazine with a carbamoyl chloride under anhydrous conditions, followed by alkylation with bromoacetic acid. Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical to minimize byproducts like N-alkylated isomers. For example, rhodium/iodide catalysts (used in acetic acid synthesis) can enhance selectivity in analogous reactions . Purity is monitored via HPLC, with mobile phases adjusted for polar functional groups (e.g., C18 columns with acetonitrile/water gradients) .

Q. How is the structural identity of this compound confirmed?

X-ray crystallography using SHELXL software provides definitive structural confirmation, resolving bond angles and stereochemistry . For solution-phase analysis, - and -NMR are employed: the piperazine ring protons appear as multiplets (δ 2.5–3.5 ppm), while the carbamoyl NH and acetic acid COOH groups show broad signals (δ 6.5–8.5 ppm). IR spectroscopy confirms carbonyl stretches (C=O at ~1680 cm) and NH bending (~1550 cm) .

Q. What analytical techniques assess purity and stability under varying conditions?

- HPLC : Reverse-phase methods with UV detection (λ = 210–254 nm) quantify impurities. Adjusting pH (e.g., 0.1% TFA) improves peak resolution for ionizable groups .

- Stability Studies : Accelerated degradation under thermal (40–60°C), oxidative (HO), and photolytic conditions identifies labile sites. For example, the carbamoyl group may hydrolyze in acidic buffers, requiring pH-controlled storage (pH 6–8) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives?

Yield optimization involves:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for coupling reactions) improve efficiency. Rhodium-based systems (as in Monsanto acetic acid synthesis) reduce side reactions .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine, while microwave-assisted synthesis reduces reaction time by 50–70% .

- Kinetic Studies : Monitoring reaction progress via inline FTIR or LC-MS identifies rate-limiting steps (e.g., carbamoylation vs. alkylation) .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC values or receptor binding may arise from:

- Assay Conditions : Variations in buffer pH (affecting ionization) or co-solvents (DMSO >1% can denature proteins). Standardizing protocols (e.g., pH 7.4 PBS) reduces variability .

- Molecular Docking : In silico simulations (AutoDock Vina) model interactions with targets like acetylcholinesterase. Discrepancies between computational and experimental Ki values may indicate conformational flexibility or protonation state mismatches .

Q. How do substituents on the piperazine ring influence physicochemical properties?

- LogP : Adding hydrophobic groups (e.g., methyl at N-4) increases logP by ~0.5–1.0, improving membrane permeability (measured via PAMPA assays) .

- Solubility : Carbamoyl derivatives exhibit pH-dependent solubility. Salt formation (e.g., HCl salts) enhances aqueous solubility by 2–3 orders of magnitude .

- Thermal Stability : DSC/TGA analyses show decomposition points >200°C for crystalline forms, while amorphous forms degrade at lower temperatures (~150°C) .

Q. What mechanistic insights explain hydrolysis pathways of the carbamoyl group?

Hydrolysis under acidic conditions proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Kinetic studies (NMR monitoring) reveal pseudo-first-order kinetics with activation energy ~50–60 kJ/mol. Base-catalyzed hydrolysis involves deprotonation of the NH group, forming a tetrahedral intermediate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.